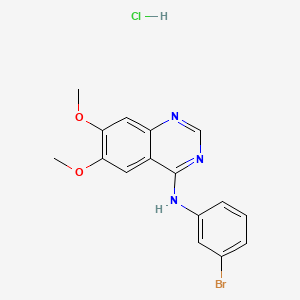

N-(3-Bromphenyl)-6,7-Dimethoxychinazolin-4-amin

Übersicht

Beschreibung

PD-153035 ist ein potenter und selektiver Inhibitor der epidermalen Wachstumsfaktor-Rezeptor-Tyrosinkinase. Es ist ein kleines Molekül, das von bromiertem Anilinochinazolin abgeleitet ist und für seine hohe Spezifität und Wirksamkeit bei der Hemmung des epidermalen Wachstumsfaktor-Rezeptors bekannt ist. Diese Verbindung wurde ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Krebsbehandlung .

Wissenschaftliche Forschungsanwendungen

PD-153035 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der epidermalen Wachstumsfaktor-Rezeptor-Tyrosinkinase zu untersuchen.

Biologie: Wird in Zellbiologiestudien eingesetzt, um die Rolle des epidermalen Wachstumsfaktor-Rezeptors bei der Zellsignalisierung und -proliferation zu untersuchen.

Medizin: Als potenzieller Therapeutikum zur Behandlung von Krebsarten untersucht, die den epidermalen Wachstumsfaktor-Rezeptor überexprimieren.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf den epidermalen Wachstumsfaktor-Rezeptor abzielen

Wirkmechanismus

PD-153035 übt seine Wirkung aus, indem es an die Adenosintriphosphat-Bindungsstelle der epidermalen Wachstumsfaktor-Rezeptor-Tyrosinkinase bindet. Diese Bindung hemmt die Autophosphorylierung des Rezeptors und blockiert so nachgeschaltete Signalwege, die an der Zellproliferation und dem Überleben beteiligt sind. Die Verbindung ist hochspezifisch für den epidermalen Wachstumsfaktor-Rezeptor und hat minimale Auswirkungen auf andere Tyrosinkinasen .

Wirkmechanismus

Target of Action

PD153035, also known as N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine, is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .

Mode of Action

PD153035 inhibits EGFR by preventing its activation and autophosphorylation . It does this by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking the phosphorylation and activation of the receptor . This inhibition of EGFR activation results in the suppression of the downstream signaling pathways .

Biochemical Pathways

The inhibition of EGFR by PD153035 affects several downstream biochemical pathways. One of the key pathways is the Mitogen-Activated Protein Kinase (MAPK) pathway , which is involved in cellular proliferation . Another affected pathway is the PI3K/Akt pathway , which is associated with cell survival . PD153035 also affects the JNK and NF-κB pathways , which are involved in inflammation and immune responses .

Pharmacokinetics

It has been shown to possess highly potent and selectively inhibitory activity against egfr tyrosine kinase and rapidly suppresses autophosphorylation of egfr at low nanomolar concentrations in fibroblasts and human epidermoid carcinoma cells .

Result of Action

The inhibition of EGFR by PD153035 leads to a decrease in cellular proliferation and survival, thereby inhibiting the growth of cancer cells . It also reduces inflammation by inhibiting the JNK and NF-κB pathways . In addition, PD153035 has been shown to improve glucose tolerance and insulin action in high-fat diet-fed mice .

Action Environment

The efficacy and stability of PD153035 can be influenced by various environmental factors. For instance, the number of EGFR receptors expressed by the cells can affect the drug’s efficacy, with higher activity in cells expressing higher numbers of EGFR receptors . Additionally, the presence of other growth factors and cytokines in the cellular environment can also influence the action of PD153035 .

Biochemische Analyse

Biochemical Properties

PD153035 acts by inhibiting the tyrosine kinase activity of EGFR, a receptor that mediates both chemotaxis and proliferation in monocytes and macrophages . It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase domain of the EGFR . This results in the inhibition of EGFR autophosphorylation, thereby suppressing the activation of downstream signaling pathways involved in cell proliferation and survival .

Cellular Effects

PD153035 has been shown to have significant effects on various types of cells. In human squamous cell carcinoma cells, PD153035 significantly inhibited cell growth, delayed cell cycle progression, and induced apoptosis . In high-fat diet-fed mice, PD153035 improved glucose tolerance and insulin action, suggesting a role in metabolic regulation .

Molecular Mechanism

The molecular mechanism of action of PD153035 involves its binding to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the receptor’s autophosphorylation and subsequent activation . This inhibition of EGFR activation disrupts downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and migration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PD153035 have been observed to change over time. For instance, in a study involving high-fat diet-fed mice, a marked improvement in glucose tolerance and a reduction in insulin resistance were observed after 14 days of PD153035 administration .

Dosage Effects in Animal Models

The effects of PD153035 have been shown to vary with different dosages in animal models. In a study involving nude mice with human epidermoid carcinoma xenografts, PD153035 inhibited tumor growth in a dose-dependent manner .

Metabolic Pathways

For example, in high-fat diet-fed mice, PD153035 was found to improve glucose tolerance and insulin action, suggesting an impact on glucose metabolism .

Transport and Distribution

Given its role as an EGFR inhibitor, it is likely that PD153035 is transported to areas of the cell where EGFR is located, such as the cell membrane .

Subcellular Localization

The subcellular localization of PD153035 is likely to be influenced by its target, the EGFR. As EGFR is a transmembrane protein, PD153035 is expected to localize to the cell membrane where it can interact with its target

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

PD-153035 wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 3-Bromanilin mit 6,7-Dimethoxychinazolin beinhaltet. Die wichtigsten Schritte umfassen:

Bromierung: Die Einführung eines Bromatoms in den Anilinkern.

Aminierung: Die Reaktion des bromierten Anilins mit 6,7-Dimethoxychinazolin unter Bildung des Endprodukts.

Industrielle Produktionsmethoden

Die industrielle Produktion von PD-153035 beinhaltet ähnliche Synthesewege, jedoch im größeren Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Prozess umfasst in der Regel:

Großtechnische Bromierung: Unter Verwendung von Brom oder anderen Bromierungsmitteln.

Großtechnische Aminierung: Unter Verwendung geeigneter Katalysatoren und Lösungsmittel, um die Reaktion zu ermöglichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

PD-153035 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen auf dem Molekül zu modifizieren.

Substitution: Das Bromatom in der Verbindung kann durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Nucleophile können verwendet werden, um das Bromatom zu substituieren.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zur Bildung von Chinazolin-Derivaten führen, während die Reduktion Amin-Derivate liefern kann .

Vergleich Mit ähnlichen Verbindungen

PD-153035 ist einzigartig in seiner hohen Spezifität und Potenz als Inhibitor der epidermalen Wachstumsfaktor-Rezeptor-Tyrosinkinase. Ähnliche Verbindungen umfassen:

Gefitinib: Ein weiterer Inhibitor des epidermalen Wachstumsfaktor-Rezeptors mit einer anderen chemischen Struktur.

Erlotinib: Ein Tyrosinkinase-Inhibitor, der zur Behandlung von nicht-kleinzelligem Lungenkrebs eingesetzt wird.

Lapatinib: Hemmt sowohl den epidermalen Wachstumsfaktor-Rezeptor als auch den humanen epidermalen Wachstumsfaktor-Rezeptor 2 (HER2)-Tyrosinkinasen

PD-153035 zeichnet sich durch seine hohe Affinität zum epidermalen Wachstumsfaktor-Rezeptor und seine Fähigkeit aus, die Rezeptorautophosphorylierung bei sehr niedrigen Konzentrationen zu hemmen .

Eigenschaften

IUPAC Name |

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPANGZZENHZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165328 | |

| Record name | PD-153035 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153436-54-5 | |

| Record name | 4-(3-Bromophenylamino)-6,7-dimethoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153436-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PD-153035 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153436545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD-153035 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153436-54-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PD-153035 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC62B68RSL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.